(R)-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride
CAS No.:
Cat. No.: VC15830778
Molecular Formula: C13H15ClF2N2O5
Molecular Weight: 352.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClF2N2O5 |
|---|---|
| Molecular Weight | 352.72 g/mol |
| IUPAC Name | ethyl 2-[(4R)-4-amino-6-nitro-2,3-dihydrochromen-4-yl]-2,2-difluoroacetate;hydrochloride |
| Standard InChI | InChI=1S/C13H14F2N2O5.ClH/c1-2-21-11(18)13(14,15)12(16)5-6-22-10-4-3-8(17(19)20)7-9(10)12;/h3-4,7H,2,5-6,16H2,1H3;1H/t12-;/m1./s1 |
| Standard InChI Key | SRZJDTKYJGMMDB-UTONKHPSSA-N |
| Isomeric SMILES | CCOC(=O)C([C@]1(CCOC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl |
| Canonical SMILES | CCOC(=O)C(C1(CCOC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₅ClF₂N₂O₅, with a molecular weight of 352.72 g/mol . Its IUPAC name, ethyl 2-[(4R)-4-amino-6-nitro-2,3-dihydrochromen-4-yl]-2,2-difluoroacetate hydrochloride, reflects its stereochemistry and functional groups. The chroman core (a benzopyran derivative) is substituted with an amino group at position 4, a nitro group at position 6, and a difluoroacetate ester at position 4 via an ethyl linker . The hydrochloride salt enhances solubility for experimental handling.
Stereochemical Features
The (R)-configuration at the C4 position of the chroman ring is critical for its potential biological activity. This stereocenter introduces chirality, which often influences receptor binding and pharmacokinetics in drug candidates . The SMILES notation (CCOC(=O)C([C@]1(CCOC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl) explicitly denotes the absolute configuration .
Computed Physicochemical Properties
Key properties derived from PubChem data include :
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 107 Ų |
| LogP (Octanol-Water) | 1.84 (estimated) |
The Topological Polar Surface Area suggests moderate membrane permeability, while the LogP value indicates balanced lipophilicity, favorable for drug-like molecules .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting from nitrochromene precursors. A generalized route includes:
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Nitrochromene Formation: Condensation of substituted phenols with nitroalkenes under acidic conditions.
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Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.
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Difluoroacetylation: Reaction with ethyl difluoroacetate in the presence of a coupling agent.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Critical Reaction Conditions
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Temperature Control: Exothermic steps (e.g., nitration) require cooling to prevent side reactions.
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Catalysts: Palladium or platinum catalysts may facilitate hydrogenation during amination.
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Purification: Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .
Scalability and Challenges
Industrial-scale production faces hurdles such as:
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Stereochemical Purity: Maintaining the (R)-configuration necessitates chiral auxiliaries or asymmetric catalysis.
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Nitro Group Stability: Risk of reduction or decomposition under harsh conditions.
Analytical Characterization
Spectroscopic Methods
Future Directions
Research Opportunities
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
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Derivatization: Explore substitutions (e.g., replacing nitro with cyano groups) to enhance safety.
Industrial Applications
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Antiviral Drug Development: Priority given to emerging RNA viruses.
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Fluorinated Probe Synthesis: For imaging cellular targets via ¹⁹F MRI.
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